molecular formula C19H19ClFN5O3 B2889075 3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034348-75-7

3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B2889075
M. Wt: 419.84
InChI Key: RFAKXJKDWYPUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19ClFN5O3 and its molecular weight is 419.84. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Compounds structurally related to 3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione have been extensively synthesized and tested for a variety of biological activities. These activities range from antioxidant properties to antimicrobial and anti-inflammatory effects. For instance, new pyrazolopyridine derivatives were synthesized and evaluated for their antioxidant capabilities, showcasing the potential of these compounds to protect DNA from damage induced by oxidative stress (Gouda, 2012). Similarly, novel 4(3H)-quinazolinone derivatives were investigated for their anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds (Farag et al., 2012).

Antimicrobial Evaluation

The antimicrobial activity of substituted fluoroquinolones, including those synthesized under both conventional and microwave irradiation conditions, has been a significant area of research. These studies demonstrate the compounds' effectiveness against a variety of microorganisms, suggesting their application in developing new antimicrobial agents (Prasad et al., 2017).

Molecular Mechanisms and Synthetic Pathways

Investigations into the molecular mechanisms underlying the reactivity of certain chemical scaffolds, as well as the development of novel synthetic pathways, have provided deep insights into the chemical versatility of quinazoline and pyrazole derivatives. For example, studies have elucidated the light-induced cycloaddition processes for synthesizing pyrazole-fused quinones, offering a green and efficient method for obtaining these compounds with potential applications in medicinal chemistry (He et al., 2021).

Advanced Applications

Beyond biological activities, the research on compounds with structural features similar to the specified chemical has extended into areas such as luminescent properties and photo-induced electron transfer. These studies explore the potential of naphthalimide derivatives with piperazine substituent, shedding light on their application in developing novel materials with unique optical properties (Gan et al., 2003).

properties

IUPAC Name

3-[1-(4-chloro-1-ethylpyrazole-3-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-2-25-10-14(20)16(23-25)18(28)24-7-5-12(6-8-24)26-17(27)13-9-11(21)3-4-15(13)22-19(26)29/h3-4,9-10,12H,2,5-8H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAKXJKDWYPUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.